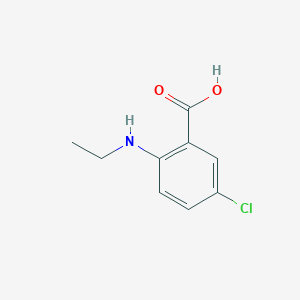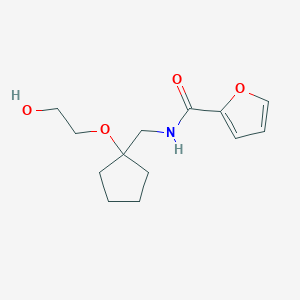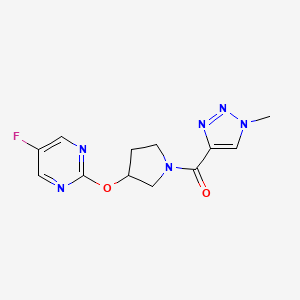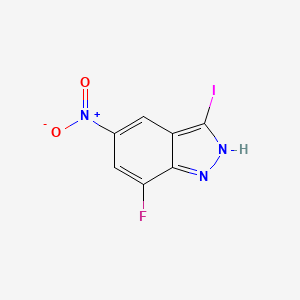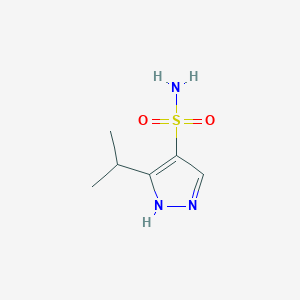![molecular formula C10H7N5O2 B2379653 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione CAS No. 114841-44-0](/img/structure/B2379653.png)
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a tetrazole ring and an isoindoline-1,3-dione moiety, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
For instance, it can affect motor control and reward systems, and it may have potential applications as antipsychotic agents .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have promising properties as ligands of the dopamine receptor d2 .
Result of Action
Biochemical Analysis
Biochemical Properties
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . It has been suggested that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
In terms of cellular effects, this compound has been shown to have an impact on Parkinsonism in a mouse model . Specifically, it was found that this compound could revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Molecular Mechanism
At the molecular level, this compound acts as a ligand for the dopamine receptor D2 . It interacts with the main amino acid residues at the receptor’s allosteric binding site, suggesting a potential mechanism of action .
Dosage Effects in Animal Models
In animal models, specifically a Parkinsonism mouse model, the compound was administered at a dose of 254 µmol/kg . This dosage was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Preparation Methods
The synthesis of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione core. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The tetrazole ring and isoindoline-1,3-dione moiety can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated potential anticonvulsant and anticancer activities, making it a candidate for further drug development
Comparison with Similar Compounds
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione can be compared to other isoindoline-1,3-dione derivatives and tetrazole-containing compounds. Similar compounds include:
Phthalimide: A simpler isoindoline-1,3-dione derivative with well-known applications in pharmaceuticals and agrochemicals.
Tetrazole derivatives: Compounds containing the tetrazole ring, which are often used in medicinal chemistry for their bioisosteric properties. The uniqueness of this compound lies in the combination of these two functional groups, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQQSCRUOAHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
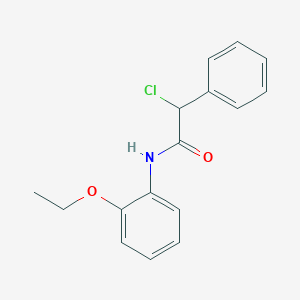
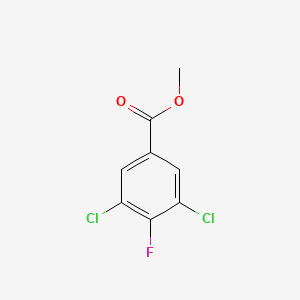
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
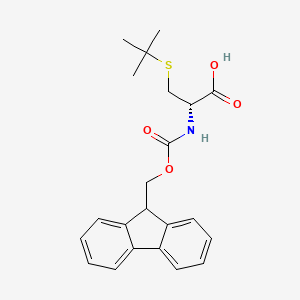
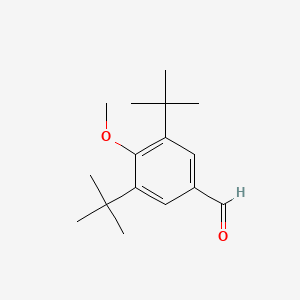
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)
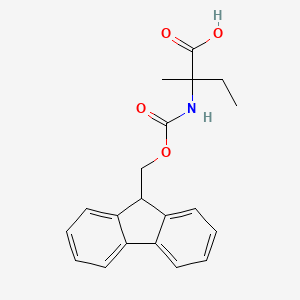
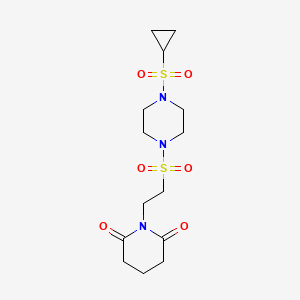
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)
